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molecular formula C10H13NO2 B8302350 4-Hydroxy-4-phenylbutanamide

4-Hydroxy-4-phenylbutanamide

Cat. No. B8302350
M. Wt: 179.22 g/mol
InChI Key: XQIWADBGHGLGLY-UHFFFAOYSA-N
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Patent
US06566375B1

Procedure details

A mixture of γ-phenyl-γ-butyrolactone (10.30 g, 63.5 mmol) and an excess of ammonia was stirred under nitrogen and a dry ice trap for 8 hours. The dry ice trap was removed and after evaporation of the ammonia 11.27 g of a tan solid remained. Recrystallization of the solid from ethyl acetate-hexane gave 4-hydroxy-4-phenyl-butyramide (8.56 g, 75%) as a white solid, mp 85-87° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:12][C:10](=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH3:13]>>[OH:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][CH2:9][C:10]([NH2:13])=[O:11]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice trap was removed
CUSTOM
Type
CUSTOM
Details
after evaporation of the ammonia 11.27 g of a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(CCC(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.56 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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